molecular formula C10H4F7N B1390458 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile CAS No. 1017778-50-5

2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile

Cat. No. B1390458
CAS RN: 1017778-50-5
M. Wt: 271.13 g/mol
InChI Key: MIQUUQQQMNXLDS-UHFFFAOYSA-N
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Description

2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile is a chemical compound with the CAS Number: 1017778-50-5 . It has a molecular weight of 271.14 . The IUPAC name for this compound is [2-fluoro-4,6-bis(trifluoromethyl)phenyl]acetonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H4F7N/c11-8-4-5(9(12,13)14)3-7(10(15,16)17)6(8)1-2-18/h3-4H,1H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature . It has a boiling point of 34-39°C .

Scientific Research Applications

2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile has been studied for its potential applications in a variety of scientific research fields. The compound has been used in organic synthesis for the production of a variety of organic compounds, including pharmaceuticals, dyes, and pigments. In materials science, this compound has been used as a reagent for the synthesis of polymers and other materials. In biochemistry, the compound has been studied for its potential use in the synthesis of peptides, proteins, and other biomolecules.

Mechanism of Action

2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile is composed of two fluorine atoms, four trifluoromethyl groups, and a phenylacetonitrile group. The fluorine atoms are capable of forming hydrogen bonds with other molecules, while the trifluoromethyl groups are capable of forming dipole-dipole interactions with other molecules. The phenylacetonitrile group is capable of forming both hydrogen bonds and dipole-dipole interactions. These interactions allow this compound to bind to other molecules and catalyze a variety of chemical reactions.
Biochemical and Physiological Effects
This compound has been studied for its potential applications in biochemistry and physiology. The compound has been shown to be non-toxic to humans and animals, and it has been demonstrated to have no adverse effects on the environment. The compound has also been tested for its potential to inhibit the growth of bacteria, fungi, and other microorganisms, and it has been found to be effective against a variety of bacteria and fungi. Additionally, this compound has been studied for its potential to inhibit the growth of cancer cells, and it has been found to be effective against a variety of cancer cell lines.

Advantages and Limitations for Lab Experiments

2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile has a number of advantages for use in laboratory experiments. The compound is non-toxic and non-flammable, making it safe to handle and store. The compound is also relatively inexpensive and easy to obtain. Additionally, the compound is highly soluble in a variety of solvents, making it easy to use in a variety of laboratory experiments.
However, there are also some limitations to using this compound in laboratory experiments. The compound is highly volatile, and it can easily evaporate if not handled properly. Additionally, the compound is sensitive to light and heat, and it can quickly degrade if exposed to either. Finally, the compound is hygroscopic, meaning that it can absorb moisture from the environment, which can affect its efficacy in laboratory experiments.

Future Directions

The potential applications of 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile are still being studied, and there are a number of future directions for research. One potential direction is to further explore the compound’s potential uses in organic synthesis and materials science. Additionally, future research could focus on studying the compound’s potential applications in biochemistry, such as its potential to inhibit the growth of cancer cells. Finally, further research could be done to explore the compound’s potential uses in medicine, such as its potential to treat bacterial and fungal infections.

properties

IUPAC Name

2-[2-fluoro-4,6-bis(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F7N/c11-8-4-5(9(12,13)14)3-7(10(15,16)17)6(8)1-2-18/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQUUQQQMNXLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)CC#N)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301220999
Record name 2-Fluoro-4,6-bis(trifluoromethyl)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301220999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017778-50-5
Record name 2-Fluoro-4,6-bis(trifluoromethyl)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017778-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4,6-bis(trifluoromethyl)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301220999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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